

Spectroscopic Characterization of 4-Amino-2-bromonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-bromonicotinic acid

Cat. No.: B1379023

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2-bromonicotinic acid**, a key building block in pharmaceutical and materials science. We delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental methodologies. The causality behind experimental choices and the means to ensure data integrity are emphasized throughout, providing a self-validating framework for the spectroscopic analysis of this and similar compounds.

Introduction to 4-Amino-2-bromonicotinic Acid

4-Amino-2-bromonicotinic acid (Molecular Formula: $C_6H_5BrN_2O_2$, Molecular Weight: 217.02 g/mol) is a substituted pyridine derivative.^{[1][2]} Its structural complexity, featuring an aromatic ring with amino, bromo, and carboxylic acid functionalities, makes it a versatile precursor in the synthesis of a wide range of biologically active molecules. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-faceted spectroscopic approach is indispensable. This guide will walk through the expected 1H NMR, ^{13}C NMR, IR, and MS data, providing a robust analytical fingerprint for this compound.

Spectroscopic Data & In-depth Interpretation Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.^[3] For **4-Amino-2-bromonicotinic acid**, dissolved in a suitable deuterated solvent like DMSO-d₆, we can predict the following spectral features.^[4]

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.^[5]

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0	Doublet	1H	H-6
~6.5	Doublet	1H	H-5
~6.0	Broad Singlet	2H	-NH ₂
~13.0	Broad Singlet	1H	-COOH

Interpretation:

- **Aromatic Protons:** The pyridine ring has two protons. The proton at the 6-position (H-6) is expected to be the most downfield due to the anisotropic effect of the nitrogen atom and the electron-withdrawing carboxylic acid group. It will appear as a doublet due to coupling with the H-5 proton. The H-5 proton will also be a doublet, shifted upfield relative to H-6.
- **Amino Protons (-NH₂):** The two protons of the amino group will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature.
- **Carboxylic Acid Proton (-COOH):** The acidic proton of the carboxylic acid group is highly deshielded and will appear as a very broad singlet at a significantly downfield chemical shift.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.^[6]

Predicted Chemical Shift (δ , ppm)	Assignment
~168	C=O (Carboxylic Acid)
~155	C-4 (bearing -NH ₂)
~150	C-2 (bearing -Br)
~140	C-6
~110	C-5
~108	C-3

Interpretation:

- **Carbonyl Carbon:** The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field (~168 ppm).[7]
- **Aromatic Carbons:** The carbon atoms of the pyridine ring will have distinct chemical shifts based on their substituents. The carbon bearing the bromine (C-2) and the carbon bearing the amino group (C-4) will be significantly influenced by these heteroatoms. The remaining carbons (C-3, C-5, and C-6) will have shifts in the aromatic region, with their precise locations determined by the combined electronic effects of all substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8] For a solid sample of **4-Amino-2-bromonicotinic acid**, typically analyzed using an Attenuated Total Reflectance (ATR) accessory, the following peaks are expected.[9][10]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3200	N-H Stretch	Primary Amine (-NH ₂)
3300-2500 (broad)	O-H Stretch	Carboxylic Acid (-COOH)
~1700	C=O Stretch	Carboxylic Acid (-COOH)
~1620	N-H Bend	Primary Amine (-NH ₂)
1600-1450	C=C & C=N Stretch	Aromatic Ring
~1300	C-O Stretch	Carboxylic Acid (-COOH)
~1250	C-N Stretch	Aryl Amine
Below 1000	C-Br Stretch	Aryl Bromide

Interpretation:

- The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[11][12]
- The sharp peaks in the 3400-3200 cm⁻¹ range are indicative of the symmetric and asymmetric N-H stretching of the primary amine.[12]
- A strong absorption around 1700 cm⁻¹ confirms the presence of the carbonyl group (C=O) of the carboxylic acid.[8]
- The presence of the aromatic ring is confirmed by the C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13] Using a soft ionization technique like Electrospray Ionization (ESI), we can expect to observe the molecular ion and key fragments.[14][15]

m/z (mass-to-charge ratio)	Interpretation
216/218	$[M+H]^+$ (Molecular ion peak)
199/201	$[M+H - H_2O]^+$
172/174	$[M+H - CO_2]^+$

Interpretation:

- Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (and its fragments) that are separated by 2 m/z units and have nearly equal intensity (approximately 1:1 ratio).[\[16\]](#)[\[17\]](#) This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.[\[16\]](#) The observation of this pattern is strong evidence for the presence of a single bromine atom in the molecule.
- Molecular Ion: The molecular ion peak ($[M+H]^+$) is expected at m/z 216 and 218.
- Fragmentation: Common fragmentation pathways for this molecule would include the loss of water (H_2O) from the carboxylic acid and amino groups, and the loss of carbon dioxide (CO_2) from the carboxylic acid.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.

NMR Spectroscopy Protocol

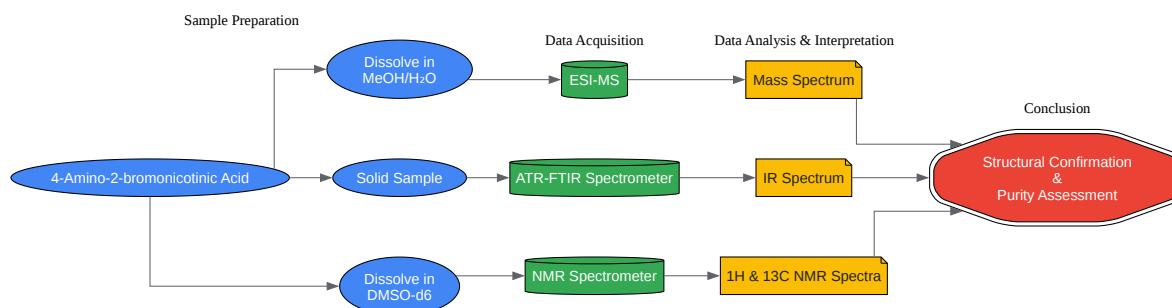
- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-2-bromonicotinic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[\[7\]](#) Tune and shim the instrument to the solvent lock signal.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is appropriate.

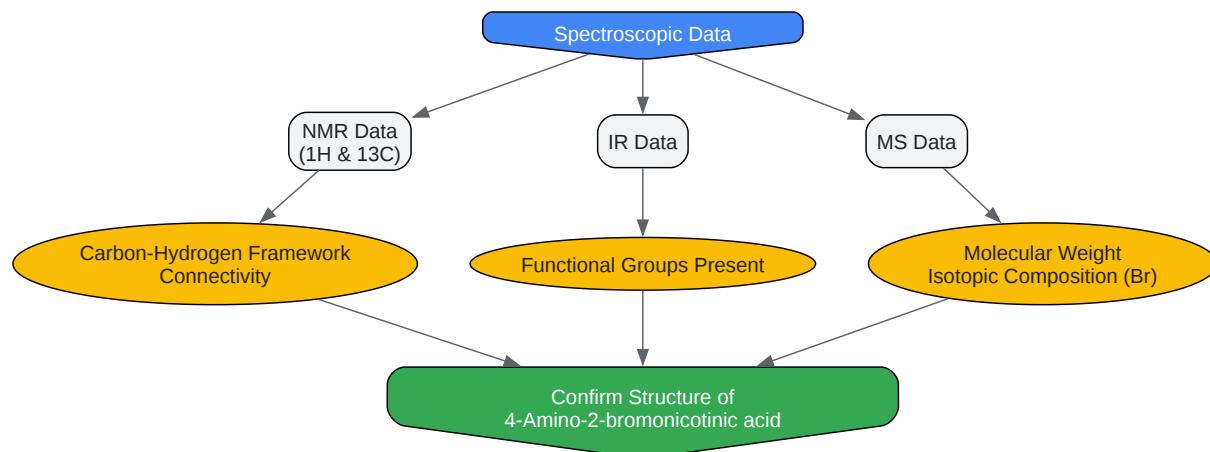
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[\[3\]](#)

ATR-FTIR Spectroscopy Protocol

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[\[18\]](#) Record a background spectrum of the empty ATR accessory.[\[19\]](#)
- Sample Application: Place a small amount of the solid **4-Amino-2-bromonicotinic acid** sample onto the ATR crystal.[\[9\]](#)
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[\[19\]](#) Collect the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol


- Sample Preparation: Prepare a dilute solution of **4-Amino-2-bromonicotinic acid** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
- Instrument Setup: Use an ESI-MS system.[\[20\]](#) Optimize the source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and strong signal for the analyte.[\[21\]](#)
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).


- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Pay close attention to the isotopic pattern to confirm the presence of bromine.[22]

Workflow Visualization

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Overall Spectroscopic Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1060809-71-3 | 4-Amino-2-bromonicotinic acid - AiFChem [aifchem.com]
- 2. 4-Amino-2-bromonicotinic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. [13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions](#) [mdpi.com]
- 8. [tandfonline.com](#) [tandfonline.com]
- 9. [ATR-FTIR Spectroscopy, FTIR Sampling Techniques](#) | Agilent [agilent.com]
- 10. [mt.com](#) [mt.com]
- 11. [researchgate.net](#) [researchgate.net]
- 12. [researchgate.net](#) [researchgate.net]
- 13. [Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications](#) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Electrospray Ionization - Creative Proteomics](#) [creative-proteomics.com]
- 15. [Electrospray ionization - Wikipedia](#) [en.wikipedia.org]
- 16. [chem.libretexts.org](#) [chem.libretexts.org]
- 17. [chemguide.co.uk](#) [chemguide.co.uk]
- 18. [jascoinc.com](#) [jascoinc.com]
- 19. [youtube.com](#) [youtube.com]
- 20. [researchgate.net](#) [researchgate.net]
- 21. [Electrospray Ionization \(ESI\) in LC-MS: Mechanism, Applications, and Future Innovations](#) - MetwareBio [metwarebio.com]
- 22. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Amino-2-bromonicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1379023#spectroscopic-data-of-4-amino-2-bromonicotinic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com